3,5-Dimethyl-4-iodopyrazole

Beschreibung

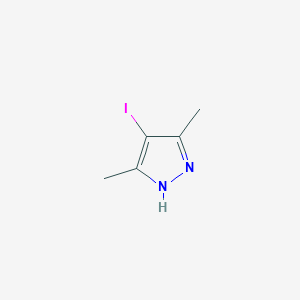

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-iodo-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZXIXHKDJNBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174228 | |

| Record name | Pyrazole, 3,5-dimethyl-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2033-45-6 | |

| Record name | 4-Iodo-3,5-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-4-iodopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002033456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2033-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazole, 3,5-dimethyl-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-4-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dimethyl-4-iodopyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2H8B6U6QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Chemical Transformations of 3,5 Dimethyl 4 Iodopyrazole

Functionalization at the Pyrazole (B372694) Nitrogen Atom (N-Derivatization)

The presence of a reactive N-H group in the pyrazole ring makes N-derivatization a crucial step for modifying the compound's properties and for subsequent reactions.

Protection Strategies for the N-H Group

To prevent unwanted side reactions and to direct the reactivity of the pyrazole ring, the nitrogen atom is often protected with a suitable protecting group. Common protecting groups for pyrazoles include tert-butoxycarbonyl (Boc) and ethoxyethyl (EtOEt). researchgate.net

The Boc group is introduced by reacting the pyrazole with Boc anhydride. researchgate.net While effective, the Boc group has been found to be unstable under certain conditions, such as in reactions involving organolithium compounds and during gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net

The ethoxyethyl (EtOEt) group is another widely used protecting group that can be introduced by reacting the pyrazole with ethyl vinyl ether, typically in the presence of a catalytic amount of acid. researchgate.netarkat-usa.org This protection is reversible under mild acidic conditions. researchgate.netarkat-usa.org Studies have shown that the EtOEt group is generally more stable than the Boc group in subsequent cross-coupling reactions. researchgate.net

Table 1: N-Protecting Groups for 3,5-Dimethyl-4-iodopyrazole and Related Pyrazoles

| Protecting Group | Reagent for Introduction | Key Characteristics |

|---|---|---|

| tert-butoxycarbonyl (Boc) | Boc anhydride | Unstable in some reaction conditions. researchgate.net |

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound expands its synthetic utility. For instance, N-alkylation can be achieved to introduce various substituents at the nitrogen atom. One example involves the synthesis of 4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole. vulcanchem.com This is accomplished by reacting 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole with an iodinating agent like iodine monochloride (ICl). vulcanchem.com The trifluoromethyl group at the N1 position enhances properties like metabolic stability and lipophilicity, which are desirable in pharmaceutical applications. vulcanchem.com

Another important N-derivatization is the introduction of a trityl group. While specific examples for this compound are less common in the provided context, the related 4-bromo-1H-1-tritylpyrazole has been used in palladium-catalyzed coupling reactions. nih.gov

Cross-Coupling Reactions

The iodine atom at the C4 position of this compound makes it an excellent substrate for various palladium-catalyzed and other metal-mediated cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Cross-Coupling for C-C Bond Formation

The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. N-protected this compound derivatives readily participate in Sonogashira reactions. For these reactions to be successful, protection of the pyrazole's N-H group is often necessary, as pyrazoles themselves can act as ligands for the transition metal catalysts. arkat-usa.org

In a typical procedure, an N-ethoxyethyl-protected iodopyrazole is reacted with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst like palladium(II) chloride-bis(triphenylphosphine) (PdCl2(PPh3)2) and a copper(I) co-catalyst (CuI), with a base like triethylamine (B128534) (Et3N) in a solvent such as tetrahydrofuran (B95107) (THF). arkat-usa.orgmetu.edu.tr These reactions have been shown to proceed in high yields. arkat-usa.org This methodology allows for the synthesis of a variety of alkynyl-substituted pyrazoles. arkat-usa.org

Palladium-Catalyzed Reactions for Further Derivatization

Beyond the Sonogashira reaction, the C-I bond in this compound and its derivatives is highly reactive in other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.orgvulcanchem.com This reaction allows for the formation of biaryl compounds by coupling the iodopyrazole with an organoboron reagent. For example, the Suzuki-Miyaura reaction of a C5-arylated 4-iodopyrazole (B32481) derivative with phenylboronic acid, using a palladium acetate (B1210297) catalyst, yields a C5,C4-diarylpyrazole. rsc.org

The reactivity of the C-I bond can be selectively controlled. For instance, palladium-catalyzed direct C-H arylation at the C5 position of N-protected 4-iodopyrazoles can be achieved without affecting the C-I bond. rsc.org This chemoselectivity allows for sequential functionalization, where the C5 position is first arylated, and then the C4-iodo substituent is used for a subsequent cross-coupling reaction. rsc.org

Furthermore, the iodine substituent facilitates the synthesis of various functionalized pyrazoles that are of interest in materials science, where pyrazoles can act as ligands for transition metals in catalysis. vulcanchem.com

Indium-Mediated Synthesis of Heterobiaryls

An alternative to palladium-catalyzed methods is the indium-mediated synthesis of heterobiaryls. This palladium-mediated coupling reaction utilizes triorganoindium reagents with organic electrophiles. nih.gov Both electron-rich and electron-poor heterocycles can serve as either the organic electrophile or the organoindium derivative. nih.gov 4-Iodopyrazole has been specifically mentioned as a substrate used in these indium-mediated syntheses to produce heterobiaryls. chemicalbook.comguidechem.comsmolecule.com This method expands the toolbox for creating complex heterocyclic structures.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| tert-butoxycarbonyl (Boc) anhydride |

| Ethoxyethyl (EtOEt) |

| Ethyl vinyl ether |

| 4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole |

| 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole |

| Iodine monochloride (ICl) |

| 4-bromo-1H-1-tritylpyrazole |

| Phenylacetylene |

| Palladium(II) chloride-bis(triphenylphosphine) (PdCl2(PPh3)2) |

| Copper(I) iodide (CuI) |

| Triethylamine (Et3N) |

| Tetrahydrofuran (THF) |

| Phenylboronic acid |

| Palladium acetate |

Nucleophilic Substitution at the Iodine Position

The carbon-iodine bond at the 4-position of the pyrazole ring is susceptible to nucleophilic attack, facilitating the introduction of various functional groups. cymitquimica.com This reactivity is particularly useful in cross-coupling reactions catalyzed by transition metals.

A significant transformation involving nucleophilic substitution is the copper(I) iodide (CuI)-catalyzed coupling of 4-iodopyrazoles with alcohols, leading to the formation of a C-O bond and the synthesis of 4-alkoxypyrazoles. researchgate.netmdpi.com This direct alkoxylation method is an efficient route to produce compounds that have shown a range of biological activities, including the inhibition of liver alcohol dehydrogenase and potential as cytochrome P-450 inducers. nih.gov

The efficiency of the CuI-catalyzed C-O coupling reaction is highly dependent on the catalytic system, including the choice of ligand and base. mdpi.comresearchgate.net Research into the coupling of N-protected 4-iodopyrazoles with various alcohols has shown that the combination of CuI as the catalyst, a phenanthroline-based ligand, and a strong base like potassium t-butoxide is effective. researchgate.netmdpi.com

Initial studies without a suitable ligand or using solvents like DMF did not yield the desired product. mdpi.comsemanticscholar.org The use of allyl alcohol as both reactant and solvent showed some success, but the breakthrough came with the introduction of specific ligands. researchgate.netsemanticscholar.org The ligand 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280), in particular, was identified as optimal for this transformation. researchgate.netnih.gov The optimal conditions typically involve using CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and potassium t-butoxide (2 equivalents) with an excess of the alcohol. researchgate.netmdpi.comresearchgate.net

Table 1: Evaluation of Ligand and Temperature Effects on CuI-Catalyzed Allylation of 4-Iodo-1H-1-tritylpyrazole

| Entry | Ligand | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | L3 (1,10-phenanthroline) | 110 | overnight | 51 |

| 2 | L4 (3,4,7,8-tetramethyl-1,10-phenanthroline) | 110 | 1 (MW) | 54 |

| 3 | L4 (3,4,7,8-tetramethyl-1,10-phenanthroline) | 130 | 1 (MW) | 66 |

| 4 | L4 (3,4,7,8-tetramethyl-1,10-phenanthroline) | 160 | 1 (MW) | 16 |

Data sourced from studies on N-trityl-4-iodopyrazole as a model substrate. semanticscholar.org

The reaction scope includes a variety of primary and secondary alcohols. Linear short-chain primary alcohols like methanol, ethanol (B145695), and n-propanol generally provide moderate to good yields (61-76%), while longer-chain and branched alcohols may result in lower yields. researchgate.netmdpi.com

The application of microwave (MW) irradiation has been shown to dramatically improve the efficiency of the CuI-catalyzed alkoxylation of 4-iodopyrazoles. researchgate.netsemanticscholar.org Compared to conventional heating methods that can require long reaction times (e.g., overnight), microwave-assisted synthesis can reduce the reaction time to as little as one hour while achieving comparable or even higher yields. researchgate.netsemanticscholar.org

For instance, in the coupling reaction with allyl alcohol, conventional heating at 110 °C overnight resulted in a 51% yield. researchgate.net Under microwave irradiation at 130 °C, the reaction time was reduced to just one hour, and the yield increased to 66%. researchgate.netnih.govsemanticscholar.org This enhancement is attributed to the rapid and efficient heating of the reaction mixture by microwaves. mdpi.comzu.edu.ly

Table 2: Comparison of Conventional vs. Microwave Heating for C-O Coupling

| Heating Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional | 110 | overnight | 51 |

| Microwave | 130 | 1 h | 66 |

Based on the reaction of N-trityl-4-iodopyrazole with allyl alcohol using CuI and 3,4,7,8-tetramethyl-1,10-phenanthroline. researchgate.netsemanticscholar.org

CuI-Catalyzed Coupling with Alcohols for C-O Bond Formation (4-Alkoxylation)

Other Derivatization Reactions

Beyond C-O bond formation, this compound can undergo other important derivatization reactions, allowing for the introduction of different functional groups and the synthesis of diverse pyrazole-based structures.

The iodine atom at the C4-position can be substituted with a nitro group through a process known as nitrodeiodination. This reaction provides a route to synthesize 3,5-dimethyl-4-nitropyrazole from its 4-iodo precursor. tandfonline.comresearchgate.net This transformation is typically achieved by treating the iodopyrazole with a nitrating agent.

An efficient method involves the use of nitric acid over a silica-sulfuric acid catalyst, which avoids the need for large quantities of strong acids and simplifies the workup procedure. tandfonline.com Another reported method utilizes Faujasite, a type of zeolite, as a catalyst for the nitrodeiodination of iodopyrazoles with nitric acid. researchgate.net This catalytic approach is simple, rapid, and avoids the use of sulfuric acid or oleum, making it suitable for pharmaceutical applications. researchgate.net For example, nitration of iodopyrazole derivatives using nitric acid in a tetrahydrofuran (THF)/water mixture can achieve high yields. vulcanchem.com

While this compound is already iodinated at a key position, further iodination can lead to poly-iodinated pyrazoles. The synthesis of compounds such as 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole often starts from pyrazole itself. sigmaaldrich.com These reactions typically involve treating the pyrazole ring with an iodinating agent under specific conditions.

One common method for the iodination of pyrazoles uses a combination of iodine and an oxidizing agent or a base. rsc.org For example, treating pyrazole with iodine and ammonium (B1175870) hydroxide (B78521) can yield a mixture of 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole. sigmaaldrich.com Another approach involves using iodine in the presence of potassium iodide (I2–KI). rsc.org Oxidative iodination methodologies, such as using a mixture of iodine and iodic acid (I2–HIO3), have also been employed, although they may selectively yield di-iodo derivatives. rsc.org These methods highlight the potential pathways for creating pyrazoles with multiple iodine substituents, which are of interest as high-density materials and biocidal agents. rsc.org

Reactions with Alkyl Magnesium Halides for Pyrazole Aldehyde Formation

The transformation of 4-iodopyrazole derivatives, such as this compound, into pyrazole-4-carbaldehydes represents a valuable synthetic route for introducing a versatile functional group onto the pyrazole core. This is commonly achieved through a metal-halogen exchange reaction using an alkyl magnesium halide (Grignard reagent), followed by formylation.

For N-unsubstituted pyrazoles, it is often necessary to protect the acidic N-H proton before introducing the Grignard reagent to prevent it from being quenched. researchgate.net Protecting groups like the ethoxyethyl (EtOEt) group are effective for this purpose and can be readily removed under mild acidic conditions after the reaction is complete. researchgate.netarkat-usa.org

Research into the reactivity of N-protected iodopyrazoles with Grignard reagents has provided detailed insights into this transformation. researchgate.net Studies have shown that 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be successfully converted into 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde in good yield via a Grignard intermediate. arkat-usa.orgresearchgate.net The reactivity of the iodine atom is position-dependent. For instance, investigations on diiodopyrazoles revealed that the iodine at the 4-position is generally more reactive towards Grignard reagents than an iodine at the 3-position, especially at lower temperatures. researchgate.net

The table below summarizes key findings from reactivity studies of N-protected iodopyrazoles with Grignard reagents for the formation of pyrazole aldehydes.

Table 1: Synthesis of Pyrazole Aldehydes via Grignard Reaction

| Starting Material | Grignard Reagent | Conditions | Major Product(s) | Observed Yield/Conversion |

|---|---|---|---|---|

| 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole | Alkyl magnesium bromide | Metal-halogen exchange followed by formylation | 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde | Good yield reported arkat-usa.orgresearchgate.net |

| 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole | EtMgBr | -40 °C, then formylation | 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | Ratio of 4-carbaldehyde to 3-carbaldehyde is 4:1; 30% starting material unreacted researchgate.net |

| 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole | EtMgBr | +5 °C, then formylation | Mixture of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde and 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | Full conversion; 1:1 ratio of isomers researchgate.net |

Coordination Chemistry and Metal Complexes of 3,5 Dimethyl 4 Iodopyrazole

3,5-Dimethyl-4-iodopyrazole as a Ligand

As a derivative of pyrazole (B372694), this compound is recognized for its capacity to coordinate with metal ions, leading to the formation of stable complexes. google.com The nature of its substituents—two methyl groups and an iodine atom—plays a crucial role in defining its properties as a ligand.

This compound typically functions as a neutral monodentate ligand, coordinating to metal centers through its sp²-hybridized pyridinic nitrogen atom. akjournals.comdnu.dp.ua This N-donating characteristic is a fundamental property of the pyrazole ring system. The presence of two electron-donating methyl groups at the 3- and 5-positions increases the nucleophilicity and electron density of the pyrazole ring, which can enhance its coordinating ability compared to unsubstituted pyrazole. researchgate.net In its complexes, the non-equivalence of protons at positions three and five, along with the presence of an N-H signal in ¹H-NMR spectra, confirms the neutral monodentate coordination mode. akjournals.com Infrared (IR) spectroscopy further supports this, as two distinct γ(CH) bands are expected for neutral, monodentate 4-substituted pyrazoles, in contrast to a single absorption for bridging pyrazole ligands. akjournals.com

The iodine atom at the 4-position of the pyrazole ring introduces significant electronic and steric effects that influence the ligand's coordination behavior. Electronically, the iodine substituent has a notable effect on the chemical shifts of the iodine-substituted carbon atoms within the pyrazole ring. researchgate.net While iodine is generally considered electron-withdrawing, its impact on the basicity of the coordinating nitrogen atom is modulated by the electron-donating methyl groups.

Sterically, the bulky iodine atom, in conjunction with the methyl groups, can affect the coordination geometry and the number of ligands that can fit around a metal center. rsc.org This steric hindrance can influence the packing of molecules in the crystal lattice and may favor specific isomeric forms of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound has been successfully demonstrated, particularly with palladium(II), a metal ion known for its affinity for nitrogen-donor ligands and its formation of square-planar complexes.

Several palladium(II) complexes featuring the this compound (HdmIPz) ligand have been synthesized and characterized. akjournals.comresearchgate.net A common synthetic route involves the reaction of a palladium(II) precursor, such as [PdCl₂(MeCN)₂], with the pyrazole ligand in a suitable solvent like methanol. akjournals.comresearchgate.net

Complexes with the general formula [PdX₂(HdmIPz)₂], where X can be a halide (Cl⁻, Br⁻, I⁻) or a pseudohalide (SCN⁻), are typically prepared. akjournals.comresearchgate.netunesp.br The chloro-complex, [PdCl₂(HdmIPz)₂], is synthesized by reacting [PdCl₂(MeCN)₂] with two equivalents of HdmIPz. akjournals.com The other derivatives (bromo, iodo, and thiocyanato) can then be obtained through metathetical reactions, where the chloride ligands in the parent complex are replaced by other anions. akjournals.com

Another class of complexes involves ancillary ligands, such as triphenylphosphine (B44618) (PPh₃). While the specific complex trans-[PdCl₂(HdmIPz)(PPh₃)] is not detailed, analogous complexes like trans-[PdCl₂(HIPz)(PPh₃)] (where HIPz is 4-iodopyrazole) are synthesized by reacting a palladium precursor with the pyrazole and triphenylphosphine in a 1:1:1 molar ratio. unesp.br These complexes are generally stable solids, soluble in solvents like DMSO and chloroform. unesp.br

| Complex | Synthesis Method | Reactants | Reference |

|---|---|---|---|

| [PdCl₂(HdmIPz)₂] | Direct reaction | [PdCl₂(MeCN)₂] and this compound (HdmIPz) | akjournals.com |

| [PdBr₂(HdmIPz)₂] | Metathetical reaction | [PdCl₂(HdmIPz)₂] and a bromide salt | akjournals.com |

| [PdI₂(HdmIPz)₂] | Metathetical reaction | [PdCl₂(HdmIPz)₂] and an iodide salt | akjournals.com |

| [Pd(SCN)₂(HdmIPz)₂] | Metathetical reaction | [PdCl₂(HdmIPz)₂] and a thiocyanate (B1210189) salt | akjournals.com |

Palladium(II) complexes commonly adopt a square-planar coordination geometry, and those with pyrazole-based ligands are no exception. akjournals.comunesp.brcolab.ws The structure of the analogous complex trans-[PdCl₂(HIPz)(PPh₃)] (where HIPz = 4-iodopyrazole) has been confirmed by single-crystal X-ray diffraction to have a nearly square-planar geometry around the Pd(II) center. unesp.br In this configuration, the chloro ligands are arranged in a trans position to each other. unesp.br The bond angles defining the plane, such as Cl1–Pd–Cl2 and N1–Pd–P1, are close to 180° (177.49(5)° and 174.58(11)°, respectively), while the cis angles are near 90° (ranging from 87.57(5)° to 94.02(5)°), which is characteristic of a slightly distorted square-planar environment. unesp.br Similarly, complexes of the type [PdX₂(HdmIPz)₂] are proposed to feature a square-planar geometry where the two pyrazole ligands and the two X anions coordinate to the central palladium atom. akjournals.com

| Parameter | Value | Reference |

|---|---|---|

| Coordination Geometry | Slightly distorted square-planar | unesp.br |

| Cl1–Pd–Cl2 Bond Angle | 177.49(5)° | unesp.br |

| N1–Pd–P1 Bond Angle | 174.58(11)° | unesp.br |

| Pd–Cl1 Bond Length | 2.2792(13) Å | unesp.br |

| Pd–Cl2 Bond Length | 2.3119(12) Å | unesp.br |

| Pd–N1 Bond Length | 2.120(4) Å | unesp.br |

Copper(II) Complexes (e.g., Trinuclear Pyrazolates, Azametallacrowns)

This compound (HdmIPz) has been utilized in the synthesis of various copper(II) complexes, with trinuclear structures being a prominent theme. researchgate.net These complexes often feature a core structure where three copper(II) ions are bridged by pyrazolate ligands.

A common and effective method for synthesizing copper(II) pyrazolate complexes is through the oxidative dissolution of copper metal. dnu.dp.uadnu.dp.ua This direct synthesis approach involves reacting copper powder with the pyrazole ligand in a suitable solvent, often in the presence of other reagents to facilitate the reaction and control the final product. dnu.dp.uadnu.dp.ua For instance, the reaction of copper powder with 4-iodopyrazole (B32481) in acetonitrile (B52724) can lead to the formation of trinuclear copper(II) pyrazolates. dnu.dp.ua This method is advantageous as it starts from the zerovalent state of copper. researchgate.net

The synthesis of a trinuclear copper(II) complex with 3,5-dimethyl-1H-pyrazole and oxalate (B1200264) has been achieved through oxidative dissolution, yielding green crystals of Cu(H2O)(DMPZ)2C2O4 in high yield. dnu.dp.ua Similarly, reacting copper powder with 3,5-trimethyl-1H-pyrazole, ammonium (B1175870) acetate (B1210297), and ammonium bromide in dimethylformamide resulted in the formation of [Cu(H2O)2(CH3COO)Br]n. dnu.dp.ua

In some trinuclear copper(II) complexes, the coordination environment around the copper ions is best described as an intermediate between trigonal bipyramidal and square pyramidal. dnu.dp.ua For example, in a series of mononuclear five-coordinated pseudohalido-Cu(II) complexes, those with isp3tren or tedmpza ligands adopt a distorted trigonal bipyramidal geometry, while complexes with certain tridentate amine ligands exhibit a distorted square pyramidal geometry. nih.gov The τ-parameter, a geometric index, is often used to quantify the degree of distortion from these ideal geometries. nih.gov In one instance, two of the copper(II) centers in a trinuclear unit have a square pyramid geometry, while the third is octahedral with a Jahn-Teller distortion. researchgate.net

In the complex Cu(H2O)(DMPZ)2C2O4, the Cu(II) ion has a slightly distorted square-pyramidal coordination. The equatorial plane is formed by two nitrogen atoms from the pyrazole ligands and two oxygen atoms from the oxalate anion, with a water molecule occupying the axial position. dnu.dp.ua

Table 1: Selected Copper(II) Complexes with Pyrazole Derivatives and their Coordination Geometries

| Complex | Ligands | Coordination Geometry | Reference |

|---|---|---|---|

| [Cu(isp3tren)(N3)]ClO4 | isp3tren, N3- | Distorted Trigonal Bipyramidal | nih.gov |

| [Cu(tedmpza)(dca)]ClO4 | tedmpza, dca- | Distorted Trigonal Bipyramidal | nih.gov |

| [Cu(L1)(NCS)2] | L1, NCS- | Distorted Square Pyramidal | nih.gov |

| Cu(H2O)(DMPZ)2C2O4 | DMPZ, C2O4^2-, H2O | Slightly Distorted Square-Pyramidal | dnu.dp.ua |

| [Cu3(μ3−OH)(pz)3(Hpz)3]2+ | pz-, Hpz | Two Square Pyramidal, One Octahedral | researchgate.net |

Titanium(IV) Adducts (e.g., TiCl4L2)

The reaction of 3,5-dimethylpyrazole (B48361) with titanium tetrachloride leads to the formation of the binary adduct TiCl4(3,5-(CH3)2C3H2N2)2. acs.org This complex is part of a broader class of TiCl4L2 adducts formed with various substituted pyrazoles, including 4-iodopyrazole. acs.orgacs.org The synthesis of these adducts is typically achieved by reacting titanium tetrachloride with the corresponding pyrazole ligand, resulting in yields ranging from 30% to 86%. acs.orgacs.org

The crystal structure of TiCl4(3,5-(CH3)2C3H2N2)2 has been determined by X-ray diffraction. acs.org An interesting aspect of these TiCl4L2 complexes is the analysis of factors that determine whether the ligands adopt a cis or trans geometry around the titanium center. acs.org

Table 2: Crystallographic Data for TiCl4(3,5-(CH3)2C3H2N2)2

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | acs.org |

| Space Group | C2/c | acs.org |

| a (Å) | 12.087(2) | acs.org |

| b (Å) | 12.922(3) | acs.org |

| c (Å) | 10.403(2) | acs.org |

| β (°) | 92.08(2) | acs.org |

| Z | 4 | acs.org |

Cobalt Complexes

While the provided information primarily focuses on copper and titanium, research has also been conducted on cobalt complexes with pyrazole-based ligands. For instance, a mononuclear Co(II) complex with 3,5-dimethyl-4-amino-1H-pyrazole, [Co(C5H9N3)2Cl2], has been synthesized and characterized. In this complex, the cobalt atom exhibits a tetrahedral coordination environment, bonded to two nitrogen atoms from the pyrazole ligands and two chlorine atoms. researchgate.net Other studies have explored the synthesis and properties of various cobalt(II) complexes with different pyrazole derivatives, indicating a broad field of research. ekb.egrsc.org

Intermolecular Interactions in Metal Complexes

The solid-state structures of metal complexes with this compound and related ligands are significantly influenced by non-covalent interactions, particularly hydrogen bonding.

Similarly, in copper(II) complexes, hydrogen bonding is a significant factor. For example, in the crystal structure of [Cu(H2O)2(CH3COO)Br]n, hydrogen bonds involving the water ligands (H···O/O···H and H···Br/Br···H) are the main contributors to the intermolecular interactions. dnu.dp.uadnu.dp.ua In other instances, hydrogen bonds can link complex units into extended supramolecular architectures, such as the formation of polymeric chains in a trinuclear copper(II) azametallacrown complex. dnu.dp.ua The versatility of pyrazoles to form hydrogen-bonded supramolecular materials is a well-documented phenomenon. mdpi.com

Halogen Bonding in Coordination Systems

The iodine substituent at the 4-position of the this compound ligand introduces a significant feature in its coordination chemistry: the capacity for halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic (Lewis basic) site. In coordination compounds, this interaction plays a crucial role in dictating supramolecular assemblies, influencing crystal packing, and engineering novel materials.

The iodine atom in this compound acts as a potent halogen bond donor. This capability is fundamental to the self-assembly of the molecule itself, which can form supramolecular nanotubes and microtubes. rsc.orguni-bayreuth.deacs.orgacs.orgacs.orggrafiati.com Density functional theory (DFT) calculations have quantified the combined hydrogen and halogen bond interaction energy between molecules of this compound to be as high as 32.81 kJ mol⁻¹, a force substantial enough to direct the assembly into complex hierarchical structures like fibrils and sheets that ultimately form tubes. rsc.org

In the context of metal complexes, while the pyrazole's nitrogen atoms coordinate to the metal center, the iodine atom is available to form secondary interactions with halogen bond acceptors. These acceptors can be anions, solvent molecules, or even other ligands within the coordination sphere. Research on related iodinated pyrazole ligands demonstrates that these interactions are specific and directional. The types of observed halogen bonds include C–I⋯O, C–I⋯N, and C–I⋯π interactions. mdpi.comresearchgate.net The strength and geometry of these bonds are influenced by the substituents on the pyrazole ring and the nature of the acceptor. mdpi.com For instance, studies on various 5-iodo-1-arylpyrazoles show that the iodine atom readily engages in halogen bonding with carbonyl oxygen atoms or the nitrogen atoms of adjacent molecules, creating defined supramolecular patterns like infinite chains. mdpi.comresearchgate.net

The interplay between halogen bonding and other non-covalent forces, such as hydrogen bonding and π-stacking, is a key factor in the crystal engineering of coordination compounds. nih.gov In systems involving this compound or its analogs, the N-H group of the pyrazole ring can act as a hydrogen bond donor, while the iodine atom serves as a halogen bond donor. This dual functionality allows for the construction of complex, multidimensional networks. rsc.orgnih.gov The deliberate use of both interactions allows for a higher degree of control in assembling molecules into desired architectures. nih.gov

The table below presents data from studies on related iodinated pyrazole compounds, illustrating the typical parameters of halogen bonds. These examples showcase the distances and angles characteristic of C–I⋯Acceptor interactions, which are shorter than the sum of the van der Waals radii and exhibit a high degree of linearity, confirming their nature as strong, directional interactions.

Interactive Table: Halogen Bond Parameters in Iodinated Pyrazole Systems

| Halogen Bond Donor Compound | Halogen Bond Type | I⋯Acceptor Distance (Å) | C–I⋯Acceptor Angle (°) | Reference |

| 5-Iodo-1-(phenyl)-3,4-bis(methoxycarbonyl)pyrazole | C–I⋯O | 2.993 | 175.2 | mdpi.com |

| 1-(4-Bromophenyl)-5-iodo-3,4-bis(methoxycarbonyl)pyrazole | C–I⋯O | 3.045 | 157.5 | mdpi.com |

| 1-(4-Bromophenyl)-5-iodo-3,4-bis(ethoxycarbonyl)pyrazole | C–I⋯O | 2.951 | 175.9 | mdpi.com |

| 5-Iodo-1-(p-tolyl)-3,4-bis(methoxycarbonyl)pyrazole | C–I⋯π (to phenyl ring centroid) | 3.580 | 171.3 | mdpi.com |

| Trinuclear Silver(I) Pyrazolate | C–I⋯Ag | 3.818 | 140.0 | mdpi.com |

These findings underscore the importance of the iodine atom in this compound not just as a substituent that modifies the ligand's electronic properties, but as an active participant in directing the three-dimensional structure of its coordination complexes through robust and directional halogen bonds.

Supramolecular Chemistry and Self Assembly of 3,5 Dimethyl 4 Iodopyrazole

Hierarchical Molecular Self-Assembly

The self-assembly of 3,5-dimethyl-4-iodopyrazole is a hierarchical process, meaning it occurs in a stepwise fashion where simpler structures associate to form progressively more complex ones. rsc.orguni-bayreuth.de This begins at the molecular level, with individual DMIP molecules interacting to form initial aggregates. These primary structures then serve as the building blocks for larger, more ordered architectures. The process culminates in the formation of significant super-architectures, demonstrating how a simple molecular design can lead to intricate, multi-level organization. rsc.orgresearchgate.net This hierarchical pathway is crucial for the development of the final morphologies observed. uni-bayreuth.de

Formation of Supramolecular Architectures

The self-assembly of DMIP gives rise to several distinct supramolecular structures, highlighting the versatility of this molecule as a building block. rsc.orguni-bayreuth.de

Tubular Morphologies (Nanotubes/Microtubes)

A prominent outcome of DMIP self-assembly is the formation of well-defined tubular structures with dimensions spanning from the nanometer to the micrometer scale. grafiati.comrsc.org These nanotubes and microtubes are the final product of the hierarchical assembly process. researchgate.net The formation of these hollow tubes is a key feature of the system and has been explored for its potential to act as a template for the organization of other nanomaterials, such as plasmonic nanoparticles. dntb.gov.uarsc.org The dimensions of these tubes can be significant, with lengths extending up to several micrometers. researchgate.net

Table 1: Observed Supramolecular Architectures of this compound

| Architecture | Description | Scale | Reference |

| Fibrils | Elongated, thin primary assemblies. | Nanoscale | rsc.orgresearchgate.net |

| Sheets | 2D structures formed from the association of fibrils. | Nanoscale | rsc.orgresearchgate.net |

| Nanotubes/Microtubes | Hollow, cylindrical structures resulting from the curling of sheets. | Nano- to Microscale | grafiati.comrsc.org |

Assembly into Fibrils and Sheets

The pathway to tubular structures involves the intermediate formation of fibrils and sheets. rsc.orgresearchgate.net Initially, DMIP molecules assemble into one-dimensional fibrils. uni-bayreuth.deresearchgate.net These fibrils then associate laterally, packing side-by-side to form two-dimensional sheet-like structures. researchgate.netresearchgate.net It is the subsequent scrolling or rolling up of these sheets that leads to the final tubular architectures. researchgate.net This step-wise assembly from fibrils to sheets and then to tubes is a classic example of hierarchical self-organization in supramolecular chemistry. rsc.orgresearchgate.net

Driving Forces for Self-Assembly

The spontaneous organization of this compound into complex architectures is driven by specific and directional non-covalent interactions between the molecules. rsc.org The interplay of these forces dictates the structure and stability of the resulting assemblies.

Halogen Bond Interactions

In addition to hydrogen bonding, halogen bonding is a crucial driving force for the self-assembly of DMIP. uni-bayreuth.de The iodine atom at the 4-position of the pyrazole (B372694) ring is an effective halogen bond donor. rsc.org This interaction, where the iodine atom non-covalently interacts with an electron-donating species, works in concert with hydrogen bonding to direct the assembly process. researchgate.netresearchgate.net The involvement of the iodine atom in halogen bonding has been confirmed through control experiments and is essential for the formation of the observed hierarchical structures. rsc.org Density functional theory (DFT) calculations have predicted that the combined interaction energy of both hydrogen and halogen bonds between DMIP molecules can be as high as 32.81 kJ mol⁻¹, a value substantial enough to effectively drive the assembly into fibrils, sheets, and ultimately, tubular architectures. rsc.orgresearchgate.netresearchgate.net

Table 2: Driving Forces in this compound Self-Assembly

| Interaction Type | Participating Atoms/Groups | Role in Assembly | Combined Interaction Energy (DFT) | Reference |

| Hydrogen Bond | Pyrazole N1-H (donor) and N2 (acceptor) | Primary directional interaction for molecular association. | 32.81 kJ mol⁻¹ | rsc.orguni-bayreuth.deresearchgate.netmdpi.com |

| Halogen Bond | Iodine at C4 position (donor) | Works with hydrogen bonding to direct hierarchical organization. | 32.81 kJ mol⁻¹ | rsc.orgresearchgate.netrsc.orgresearchgate.net |

Quantitative Analysis of Interaction Energies

The primary forces governing the self-assembly of this compound are hydrogen bonds and halogen bonds. rsc.org The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-type nitrogen), facilitating the formation of hydrogen-bonded networks. mdpi.com Concurrently, the iodine atom at the 4-position acts as a halogen bond donor.

Theoretical calculations have been employed to quantify the strength of these crucial interactions. According to Density Functional Theory (DFT) calculations, the combined interaction energy from hydrogen and halogen bonds between DMIP molecules is significant. rsc.orgresearchgate.netresearchgate.net This strong interaction is the driving force that enables the molecules to organize hierarchically. rsc.orgresearchgate.net Experimental evidence from X-ray Photoelectron Spectroscopy (XPS) analysis of the self-assembled DMIP corroborates the presence of halogen bonding. The analysis of the I 3d region of the spectra revealed two distinct doublet peaks, indicating that iodine atoms exist in two different chemical environments, which confirms their participation in halogen bonding. researchgate.netresearchgate.net

| Interaction Type | Method | Calculated Interaction Energy (kJ mol⁻¹) |

|---|---|---|

| Hydrogen Bond & Halogen Bond | Density Functional Theory (DFT) | Up to 32.81 |

Applications of Self-Assembled Structures

The unique tubular nano- and microstructures formed from the self-assembly of this compound serve as effective templates in the field of nanotechnology. dntb.gov.ua These hierarchical super-architectures play an indispensable role in guiding the formation of other organized nanostructures. rsc.orgresearchgate.net

Disposable Templates for Nanostructure Organization

A key feature of the self-assembled DMIP tubular structures is their utility as disposable templates. rsc.org The non-covalent interactions holding the assembly together can be disrupted with relative ease. Specifically, the entire tubular structure can be removed by heating at 100 °C. rsc.orgresearchgate.netresearchgate.net This property allows for the precise arrangement of nanomaterials, after which the organizing scaffold can be eliminated, leaving behind the desired nanostructure. rsc.org

Guiding Linear Organization of Plasmonic Nanoparticles (Au, Ag)

As a practical demonstration of their function as disposable templates, the self-assembled DMIP nanotubes and microtubes have been successfully used to direct the linear organization of plasmonic nanoparticles. rsc.orgdntb.gov.ua In a proof-of-concept application, these templates were employed to create ordered, one-dimensional nanochains of gold (Au) and silver (Ag). rsc.orgresearchgate.net This method resulted in the high-yield production of nanochains with controlled diameters. rsc.orgresearchgate.net

| Nanoparticle Material | Resulting Structure | Diameter Range (nm) | Template |

|---|---|---|---|

| Gold (Au) | Ordered Nanochains | 18 - 120 | This compound Self-Assembled Tubes |

| Silver (Ag) | Ordered Nanochains | 18 - 120 | This compound Self-Assembled Tubes |

Theoretical and Computational Studies of 3,5 Dimethyl 4 Iodopyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of 3,5-dimethyl-4-iodopyrazole. DFT calculations have been particularly valuable in predicting and validating intermolecular interaction energies and confirming the stability of reaction intermediates.

The self-assembly of this compound into complex supramolecular structures is driven by a combination of hydrogen and halogen bonds. DFT calculations have been employed to quantify the strength of these interactions. Research has shown that the combined hydrogen bond and halogen bond interaction energy between DMIP molecules can be as high as 32.81 kJ mol⁻¹. ubbcluj.rorsc.org This significant interaction energy is the driving force behind the assembly of individual DMIP molecules into fibrils, which then form sheets and ultimately tubular architectures. ubbcluj.ro

The iodine atom on the pyrazole (B372694) ring is a key participant in these interactions, capable of forming various types of halogen bonds. Studies on related iodinated pyrazole compounds have revealed the presence of C–I⋯N, C–I⋯O, and C–I⋯π interactions, highlighting the versatility of the iodine atom as a halogen bond donor. sciengine.com

Table 1: Predicted Intermolecular Interaction Energy for this compound

| Interaction Type | Predicted Energy (kJ mol⁻¹) |

| Hydrogen and Halogen Bonds (combined) | 32.81 |

Data sourced from DFT calculations predicting the interaction energy driving the self-assembly of DMIP molecules. ubbcluj.rorsc.org

In the multi-step synthesis of this compound derivatives, computational chemistry has been used to validate the structures of transient intermediates. For instance, during the synthesis of a potassium compound of 4-iodo-3,5-dimethyl-pyrazole, which begins with acetylacetone (B45752) and hydrazine (B178648) hydrate (B1144303), the oximation step proceeds through key intermediates. ugr.esnih.gov Quantum chemistry calculations, specifically at the MP2/6-311++G(d,p) level of theory, were utilized to confirm the stable geometric configurations of acetylacetone-3-oxime and its intermediate, 4-hydroxy-3-nitrosopent-3-en-2-one. ugr.esnih.gov This theoretical confirmation provides a solid foundation for understanding the reaction pathway at a molecular level.

Reaction Mechanism Studies

Computational studies have been crucial in mapping out the intricate reaction mechanisms involved in the synthesis of this compound and its precursors.

The oximation reaction is a critical step in the synthesis of the pyrazole ring from acetylacetone. The mechanism of this transformation was investigated using the Gaussian 03 program at the MP2/6-311++G(d,p) level. ugr.esnih.gov These computational studies have helped to elucidate the step-by-step process of the oximation, providing insights that are not readily accessible through experimental means alone. ugr.esnih.gov

The introduction of the iodine atom at the 4-position of the 3,5-dimethylpyrazole (B48361) ring is a key synthetic step. While the direct computational study on the iodination mechanism of 3,5-dimethylpyrazole is not extensively detailed in the searched literature, related studies on the halogenation of N-acyl-3,5-dimethylpyrazoles have utilized DFT calculations to understand the process. researchgate.net These studies have shown that chelation between a Cu(II) catalyst and the N-acylpyrazole can significantly increase the acidity of the α-proton, facilitating the reaction. researchgate.net Furthermore, the iodination of various pyrazole derivatives has been studied, often employing reagents like iodine in the presence of an oxidizing agent or an acid catalyst to generate a more electrophilic iodine species. rsc.org

Molecular Modeling and Simulations

Beyond static DFT calculations, molecular modeling and dynamic simulations have been used to explore the behavior of this compound in larger systems and over time. Ab-initio molecular dynamics (AIMD) simulations have been performed for a three-molecule system of DMIP. These simulations, conducted in a canonical ensemble (NVT) at 300K, provide a dynamic picture of the intermolecular interactions and motions. The simulations were equilibrated for 5 picoseconds, followed by a 10 picosecond production run, offering a glimpse into the early stages of self-assembly.

Structure/Reactivity Relationships of Pyrazole Derivatives

The reactivity of the pyrazole ring is significantly influenced by the nature and position of its substituents. Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating these relationships by calculating molecular properties like geometry, electronic structure, and charge distribution. ijpbs.com The pyrazole ring itself is an aromatic heterocycle containing two adjacent nitrogen atoms: one is a pyrrole-like, acidic proton donor whose lone pair contributes to the aromatic system, and the other is a pyridine-like, basic sp²-hybridized proton acceptor. This inherent duality governs its reactivity.

Substituents dictate the electronic and steric properties of the pyrazole core. Electron-donating groups (EDGs), such as methyl groups, increase the electron density of the ring, which can enhance its nucleophilicity and affect its coordination chemistry. In this compound, the two methyl groups at positions 3 and 5 symmetrically enhance the electron density. Conversely, electron-withdrawing groups (EWGs), like the iodine atom at position 4, decrease the ring's electron density. The iodine atom at the C4 position also introduces significant steric bulk and can participate in halogen bonding, a noncovalent interaction that can influence crystal packing and molecular recognition. rsc.org

Theoretical studies on various pyrazole derivatives have established key relationships:

N-Substitution: The presence or absence of a substituent on a ring nitrogen atom is critical. N-unsubstituted pyrazoles can act as both hydrogen bond donors and acceptors, leading to the formation of supramolecular structures like dimers and trimers in the solid state. researchgate.net Substitution at the N1 position precludes this hydrogen bonding capability at that nitrogen, altering its reactivity and intermolecular interactions.

C-Substitution: The electronic nature of substituents at carbon positions (C3, C4, C5) modulates the acidity of the N-H proton and the basicity of the pyridine-like nitrogen. For instance, EWGs generally increase the acidity of the N-H proton. The position of the substituent is also crucial; for example, studies on cannabinoid receptor antagonists have shown that specific substitutions at the C1, C3, and C5 positions are required for potent activity, with a p-iodophenyl group at the C5 position being particularly effective in one series of compounds. researchgate.net

Reactivity in Synthesis: Halogenated pyrazoles, such as 4-iodopyrazoles, are valuable synthetic intermediates. The iodine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) to introduce new functional groups, demonstrating the synthetical utility derived from its specific structure and reactivity. nih.gov

Computational models, including DFT and quantitative structure-activity relationship (QSAR) methods, are used to predict these reactivities. Parameters such as net charges, molecular electrostatic potential (MESP) surfaces, and frontier molecular orbitals (HOMO/LUMO) are calculated to explain the electronic behavior and predict sites of electrophilic or nucleophilic attack. ijpbs.com

In Silico Investigations of Biological Activities

While specific in silico studies focusing exclusively on the biological activities of this compound are not extensively documented in the reviewed literature, the principles of computational drug design applied to related pyrazole structures provide a framework for understanding its potential. In silico techniques like molecular docking are widely used to predict the binding affinity and interaction modes of ligands with biological targets. researchgate.netmdpi.comchemmethod.com

The general approach involves several key steps:

Target Identification: Identifying a relevant biological target, such as an enzyme or receptor, implicated in a disease pathway. For pyrazoles, targets have included protein kinases (e.g., EGFR), lanosterol (B1674476) 14-alpha demethylase (CYP51), and DNA gyrase. researchgate.netmdpi.comchemmethod.com

Molecular Docking: A computational simulation that places the molecule (ligand) into the binding site of the target protein. The program calculates the most likely binding poses and estimates the binding affinity, often expressed as a binding score or free energy of binding (ΔG). chemmethod.com

Interaction Analysis: The resulting poses are analyzed to identify key noncovalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

For a molecule like this compound, an in silico investigation would consider the following structural features:

The Pyrazole Core: Serves as a rigid scaffold that correctly orients the substituents for optimal interaction with the target's active site.

Methyl Groups (C3, C5): These can engage in hydrophobic interactions within the binding pocket. Their steric bulk also influences the possible conformations the molecule can adopt upon binding.

Iodine Atom (C4): The iodine atom is a large, polarizable halogen capable of forming strong halogen bonds with electron-donating atoms (like oxygen or nitrogen) in the protein's active site. This can significantly enhance binding affinity. Furthermore, radioiodinated pyrazole derivatives have been explored for their potential in bio-distribution studies and as antitumor agents. researchgate.net

The table below summarizes findings from in silico studies on various pyrazole derivatives, illustrating the common methodologies and the types of insights gained, which could be extrapolated to this compound.

| Pyrazole Derivative Class | Biological Target (PDB ID) | In Silico Method | Key Findings | Reference |

| Pyrazole-3,5-diamines | M. tuberculosis Pks13 Thioesterase (5V3Y) | Molecular Docking | Ligands fit well in active sites, forming hydrogen bonds with key amino acid residues. | researchgate.net |

| Pyrazolo Pyrazole Derivatives | Not specified | Molinspiration, PASS, Schrodinger | Designed molecules showed good drug-likeness properties and were predicted to have anticancer activity. | ijpbs.com |

| 5-Chloro-3-methyl-pyrazole-4-carboxylic acids | DNA gyrase (4uro), CYP51 (5tz1) | Molecular Docking | Synthesized ligands showed significant binding in the active pockets, correlating with observed antibacterial/antifungal activity. | mdpi.com |

| 1,3-Diphenyl-1H-pyrazoles | C. albicans CYP51 | Molecular Docking | Test compounds showed higher binding affinity (more negative free energy) than the reference drug fluconazole. | chemmethod.com |

Tautomerism and Conformational Preferences

Pyrazoles are well-known for exhibiting annular tautomerism, a phenomenon involving the migration of a proton between the two ring nitrogen atoms (N1 and N2). sfu.ca This process can significantly influence the molecule's chemical reactivity, physical properties, and biological interactions. sfu.ca

For this compound, the substitution pattern is symmetric with respect to the C3 and C5 positions. When unsubstituted at the nitrogen (NH-pyrazole), the two possible tautomers are chemically identical due to the C2v symmetry of the substitution pattern. Therefore, the tautomeric equilibrium constant is 1, and the two forms are indistinguishable.

However, the presence of the N-H proton allows the molecule to form intermolecular hydrogen bonds. In the solid state, N-unsubstituted pyrazoles often form hydrogen-bonded cyclic structures, such as dimers, trimers, or tetramers. researchgate.net Computational studies using DFT can predict the stability of these different aggregates. For 3,5-dimethylpyrazole, investigations have shown a variety of hydrogen-bonded complexes can form. researchgate.net The bulky iodine atom at the C4 position in this compound would likely influence the geometry and stability of these supramolecular assemblies through steric hindrance and potential halogen bonding interactions.

Conformational Preferences

Conformational analysis, often aided by computational chemistry, examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.govnih.gov For this compound itself, the pyrazole ring is planar and rigid, so conformational flexibility is limited to the rotation of the methyl groups.

When the pyrazole is N-substituted, the conformational landscape becomes more complex. For instance, in a hypothetical N-aryl-3,5-dimethyl-4-iodopyrazole, the major conformational preference would be determined by the torsion angle between the pyrazole ring and the N-aryl substituent. This rotation would be governed by a balance of steric hindrance (between the aryl group and the C5-methyl group) and electronic effects (conjugation between the aromatic systems). Computational studies can map the potential energy surface as a function of this dihedral angle to identify the lowest energy (most stable) conformers.

Studies on related substituted pyrazoles provide insight into the factors governing these preferences:

Steric Hindrance: Large substituents will orient themselves to minimize steric clash. The large iodine atom at C4 would sterically influence the preferred orientation of any substituent at the N1 position.

Electronic Effects: There is often a preference for coplanarity between aromatic rings to maximize π-system conjugation, but this can be overridden by steric repulsion. researchgate.net

Intramolecular Interactions: Weak intramolecular hydrogen bonds or other noncovalent interactions can stabilize certain conformations.

Computational methods like DFT are essential for predicting these preferences, and the results can be validated experimentally using techniques like NMR spectroscopy. sfu.ca For example, theoretical calculations of NMR chemical shifts for different potential conformers can be compared to experimental spectra to determine the dominant conformation in solution. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the electronic environment of protons within a molecule. For the parent compound, 3,5-dimethyl-1H-pyrazole, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the six protons of the two methyl groups at approximately 2.14 ppm, a singlet for the C4-proton at 5.64 ppm, and a broad singlet for the N-H proton around 11.87 ppm. dnu.dp.ua

Upon iodination at the 4-position to form 3,5-Dimethyl-4-iodopyrazole, the signal for the C4-proton disappears, and the chemical shifts of the methyl and N-H protons are adjusted due to the electronic influence of the iodine atom. Characterization of palladium(II) complexes with this compound has been confirmed using ¹H NMR experiments. researchgate.net In a related N-methylated derivative, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the proton signals for the methyl groups attached to the pyrazole (B372694) ring appear as singlets at δ 2.22 ppm (3-Me) and δ 3.84 ppm (1-Me). mdpi.com

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 3,5-Dimethylpyrazole (B48361) and a Related Derivative

| Proton | 3,5-Dimethyl-1H-pyrazole dnu.dp.ua | 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole mdpi.com |

| C₃-CH₃ | 2.14 (s, 6H, for both Me) | 2.22 (s, 3H) |

| C₅-CH₃ | 2.14 (s, 6H, for both Me) | - |

| N₁-CH₃ | - | 3.84 (s, 3H) |

| C₄-H | 5.64 (s, 1H) | - |

| N₁-H | 11.87 (br. s., 1H) | - |

| Note: "s" denotes a singlet peak, "br. s." denotes a broad singlet. |

¹³C NMR spectroscopy is instrumental in defining the carbon framework of pyrazole derivatives. For the parent 3,5-dimethyl-1H-pyrazole, solid-state ¹³C NMR has been used to study its tautomeric forms. cdnsciencepub.com In the case of the derivative 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the ¹³C NMR spectrum in CDCl₃ provides distinct signals for each carbon atom: the carbon bearing the iodine (C-4) resonates at δ 60.8 ppm, while the ring carbons C-3 and C-5 appear at δ 150.4 ppm and δ 131.3 ppm, respectively. mdpi.com The methyl carbons attached to the ring nitrogen (N-1) and carbon C-3 are found at δ 37.1 ppm and δ 14.4 ppm, respectively. mdpi.com The characterization of this compound and its complexes has been supported by ¹³C NMR analysis. researchgate.net

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative

| Carbon Atom | 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole mdpi.com |

| C-3 | 150.4 |

| C-4 | 60.8 |

| C-5 | 131.3 |

| 3-Me | 14.4 |

| 1-Me | 37.1 |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides characteristic absorption bands that confirm its structure. researchgate.netgoogle.com For the related compound 4-iodopyrazole (B32481), key peaks have been assigned: a band at 3114 cm⁻¹ corresponds to the =C-H stretching vibration, characteristic peaks for the pyrazole ring are observed at 1536, 1364, and 1033 cm⁻¹, and the C-I bond stretching is found at 609 cm⁻¹. google.com For the derivative 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, prominent bands appear at 2923, 1497, and 1350 cm⁻¹. mdpi.com These spectral fingerprints are crucial for confirming the presence of the pyrazole core and the carbon-iodine bond.

Table 3: Key IR Absorption Bands (cm⁻¹) for Iodinated Pyrazoles

| Functional Group / Vibration | 4-Iodopyrazole google.com | 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole mdpi.com |

| =C-H stretch | 3114 | - |

| C-H stretch (methyl) | - | 2923 |

| Pyrazole Ring Vibrations | 1536, 1364, 1033 | 1497, 1350 |

| C-I stretch | 609 | 638 |

| Note: Data from KBr pellets. |

X-ray Diffraction Analysis

X-ray diffraction techniques are definitive methods for determining the three-dimensional atomic arrangement in crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the most powerful tool for unambiguously determining molecular structure. While the crystal structure of this compound itself is not widely reported, the structures of its derivatives and coordination complexes have been extensively studied. For instance, the molecular and crystal structure of bis(this compound-1-yl)methane (a derivative of the title compound) has been determined. researcher.life In its copper(II) nitrate (B79036) complexes, this ligand was found to coordinate to the Cu(II) center in a bidentate fashion through the N(2) atoms of the two pyrazole rings. researcher.life

The coordination chemistry of related pyrazoles is well-documented. Copper(II) complexes with 4-iodopyrazole have been synthesized, and their crystal structures reveal the formation of metallacrowns. dnu.dp.ua Similarly, palladium(II) complexes with 4-iodopyrazole show a nearly square-planar coordination geometry around the metal center. unesp.br The study of copper(II) complexes with the non-iodinated parent ligand, 3,5-dimethyl-1H-pyrazole, shows the pyrazole coordinating as a monodentate ligand through a nitrogen atom to a Cu(II) ion that exhibits a distorted square-pyramidal geometry. dnu.dp.uadnu.dp.ua These studies establish the common coordination modes for this class of ligands.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis partitions crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density. By mapping properties like normalized contact distance (d_norm) onto this surface, researchers can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and halogen bonds.

This technique has been applied to the crystal structures of complexes containing ligands closely related to this compound. For copper(II) complexes of 3,5-dimethyl-1H-pyrazole, Hirshfeld analysis revealed that the predominant intermolecular forces are hydrogen bonds, particularly H···O contacts. dnu.dp.uadnu.dp.ua In studies of 5-iodo-1-arylpyrazoles, Hirshfeld analysis was crucial in identifying and characterizing various halogen bonds, including C–I⋯O, C–I⋯N, and C–I⋯π interactions, which play a significant role in their supramolecular assembly. mdpi.com This analysis provides a quantitative understanding of how the iodine atom participates in directing the crystal packing through specific intermolecular forces.

X-ray Powder Diffraction for Solid State Characterization

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique primarily used for the characterization of crystalline materials. The technique relies on the principle of elastic scattering of X-rays from the electron clouds of atoms arranged in a periodic lattice. uni-siegen.de When a monochromatic X-ray beam irradiates a powdered or microcrystalline sample, diffraction occurs at specific angles determined by the material's crystal structure, according to Bragg's Law. The resulting diffraction pattern is a fingerprint of the crystalline solid's atomic arrangement.

In the study of this compound and its coordination compounds, XRPD is instrumental in confirming the phase and crystallinity of synthesized materials. For instance, XRPD analysis is crucial for identifying the final products obtained after the thermal decomposition of metal complexes containing the this compound ligand. Research on palladium(II) complexes has shown that upon heating to high temperatures, the organic ligands are released, leaving behind a final residue. researchgate.netakjournals.com XRPD analysis unequivocally identified this residue as metallic palladium, confirming the complete decomposition pathway of the complex. researchgate.netakjournals.com

The data acquisition is typically performed on a diffractometer using a radiation source such as CuKα (λ = 1.5418 Å). rsc.org The resulting diffractogram plots the intensity of the scattered X-rays against the diffraction angle (2θ). This experimental pattern can be compared with reference patterns from crystallographic databases or with patterns simulated from single-crystal X-ray data to verify the identity and purity of the solid-state sample. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the chemical composition and purity of a newly synthesized compound. It determines the mass percentage of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N) in the case of organic ligands like this compound and its complexes. The analysis is typically carried out using an automated CHN analyzer where a sample undergoes high-temperature combustion, and the resulting gaseous products (CO₂, H₂O, and N₂) are quantitatively measured. dnu.dp.ua

The experimental mass percentages are then compared with the theoretical values calculated from the compound's proposed empirical formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and successful synthesis. This verification is a standard and essential step in the characterization of novel metal complexes derived from this compound. researchgate.net For example, the characterization of palladium(II) complexes with the formula [PdX₂(HdmIPz)₂] (where HdmIPz is this compound and X is a halide) relies on elemental analysis to confirm that the ligand and metal are present in the correct stoichiometry. researchgate.net

Below is a representative data table illustrating the comparison between calculated and found elemental percentages for a hypothetical palladium complex.

| Complex | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| [PdCl₂(C₅H₇IN₂)₂] | C | 19.49 | 19.55 |

| H | 2.29 | 2.31 | |

| N | 9.09 | 9.05 |

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For this compound complexes, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly valuable for investigating their thermal stability and decomposition behavior. researchgate.netdnu.dp.ua

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. The resulting TGA curve plots mass percentage against temperature, revealing information about thermal stability, decomposition temperatures, and the composition of intermediate and final products.

For metal complexes of this compound, TGA curves typically show a multi-stage decomposition process. researchgate.netakjournals.com Each step in the curve corresponds to a specific mass loss event, such as the removal of solvent molecules or the sequential release of the organic ligands. researchgate.net For palladium(II) complexes with this compound, studies have shown that the ligands are released in the temperature range of 137–605 °C. researchgate.net

The following interactive table presents typical TGA data for the decomposition of a palladium(II) complex.

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|---|---|

| [PdCl₂(C₅H₇IN₂)₂] | 1 | 240–450 | ~71.2 | Release of two C₅H₇IN₂ ligands and two Cl⁻ ions |

| Residue | > 605 | - | Metallic Palladium (Pd) |

Differential Thermal Analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature. The DTA curve shows endothermic peaks (valleys), which correspond to processes that absorb heat like melting or ligand dissociation, and exothermic peaks (peaks), which are associated with heat-releasing processes such as crystallization or oxidative decomposition. akjournals.comacs.org

When analyzing complexes of this compound, DTA is used in conjunction with TGA. researchgate.net An endothermic peak in the DTA curve that coincides with a mass loss step in the TGA curve confirms that the decomposition event is an energy-requiring process, such as the pyrolysis and release of the pyrazole ligand. akjournals.com For example, the thermal decomposition of palladium(II) complexes with this compound shows DTA peaks corresponding to the release of the ligands, which aligns with the mass loss observed in TGA. researchgate.net

The combination of TGA and DTA provides detailed insights into the thermal stability and decomposition pathways of metal complexes. Research has demonstrated that the substituents on the pyrazole ring play a significant role in the thermal stability of the resulting coordination compounds. akjournals.com

A comparative study on a series of palladium(II) chloride complexes with different pyrazole-based ligands revealed a clear trend in thermal stability. akjournals.com The complex containing this compound (HdmIPz) was found to be the most thermally stable. akjournals.com This enhanced stability is attributed to the electronic and steric effects of the methyl and iodo substituents on the pyrazole ring.

The thermal stability of the complexes of the type [PdCl₂L₂] was found to vary in the following sequence:

| Ligand (L) | Ligand Name | Relative Thermal Stability |

|---|---|---|

| HdmIPz | This compound | Highest |

| HdmPz | 3,5-Dimethylpyrazole | High |

| HmPz | 4-Methylpyrazole | Moderate |

| HPz | Pyrazole | Lowest |

Source: Adapted from research findings. akjournals.com

The decomposition pathway for these palladium complexes typically involves the initial release of the pyrazolyl ligands and halide ions over a broad temperature range, leading to the formation of metallic palladium as the final residue, which is confirmed by XRPD. researchgate.netakjournals.com In some cases under an oxidizing atmosphere, an intermediate mass gain may be observed at high temperatures, corresponding to the oxidation of the palladium metal to palladium oxide (PdO), which then decomposes back to metallic palladium at even higher temperatures. akjournals.com

Applications of 3,5 Dimethyl 4 Iodopyrazole and Its Derivatives in Advanced Research

Medicinal Chemistry and Biological Activity

The inherent biological activity of the pyrazole (B372694) nucleus has prompted extensive research into its derivatives. mdpi.comnih.gov Compounds derived from 3,5-dimethylpyrazole (B48361), including its 4-iodo variant, have been shown to possess a broad spectrum of biological effects, making them promising candidates for drug discovery. mdpi.comnih.govejmse.ro

The development of novel anticancer agents is a primary focus of modern medicinal chemistry, and pyrazole derivatives have emerged as a highly promising class of compounds. mdpi.comnih.govnih.gov Research has demonstrated that derivatives of 3,5-Dimethyl-4-iodopyrazole can exhibit significant antitumor activity through various mechanisms, including the induction of programmed cell death (apoptosis) and direct cytotoxicity against cancer cells. researchgate.netrdd.edu.iqnih.gov

Apoptosis is a critical pathway for the elimination of damaged or cancerous cells, and its induction is a key strategy in cancer therapy. targetmol.com A novel pyrazole compound, designated PTA-1, has been identified as a potent anticancer agent that triggers apoptosis in triple-negative breast cancer cells. nih.gov Studies have shown that PTA-1 induces key hallmarks of apoptosis, including the externalization of phosphatidylserine, the activation of executioner caspase-3/7, and the fragmentation of DNA in MDA-MB-231 cells. nih.gov While direct studies on this compound's apoptotic effects are specific, related metal complexes of pyrazoles have also been noted for their ability to induce apoptosis in human cancer cells. researchgate.net

The pro-apoptotic activity of pyrazole derivatives is often linked to their interaction with specific cellular pathways and molecular targets. The compound PTA-1, for instance, was found to disrupt the organization of microtubules and inhibit the polymerization of tubulin. nih.gov This interference with cytoskeletal dynamics can arrest the cell cycle and ultimately lead to apoptosis. nih.gov Furthermore, gene expression analysis revealed that PTA-1 treatment alters the expression of hundreds of genes, producing a genetic signature similar to that of known tubulin inhibitors. nih.gov Other research into palladium(II) complexes incorporating pyrazole ligands suggests that these compounds may interact with biomacromolecules like DNA, which could contribute to their cytotoxic effects. researchgate.netresearchgate.net

Cytotoxicity assays are fundamental for screening potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a drug. nih.govcabidigitallibrary.org This assay measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. cabidigitallibrary.org The intensity of the resulting purple color is directly proportional to the number of living cells. cabidigitallibrary.org

Derivatives of this compound have been evaluated using this method, demonstrating significant cytotoxic activity against various cancer cell lines. Palladium(II) complexes using this compound (referred to as HdmIPz in studies) as a ligand have shown notable cytotoxicity against murine mammary adenocarcinoma (LM3) and lung adenocarcinoma (LP07) cell lines. researchgate.netrdd.edu.iq Other pyrazole derivatives have also shown potent and specific activity. For example, a pyrazole derivative containing a thiourea (B124793) skeleton (Compound C5) exhibited powerful antiproliferative activity against the human breast cancer cell line MCF-7, with an IC₅₀ value of 0.08 μM. nih.gov

| Compound/Derivative | Cancer Cell Line | Assay | Observed Activity | Reference |

|---|---|---|---|---|

| Palladium(II) complexes of this compound (HdmIPz) | Murine Mammary Adenocarcinoma (LM3) | MTT Assay | Significant Cytotoxic Activity | researchgate.netrdd.edu.iq |

| Palladium(II) complexes of this compound (HdmIPz) | Murine Lung Adenocarcinoma (LP07) | MTT Assay | Significant Cytotoxic Activity | researchgate.netrdd.edu.iq |

| 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5) | Human Breast Cancer (MCF-7) | Antiproliferative Assay | IC₅₀ = 0.08 μM | nih.gov |